5-(4-methoxyphenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes methoxyphenyl, phenyl, and phenylamino groups attached to a dihydropyrrolone core
Preparation Methods
The synthesis of 5-(4-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the use of Schiff bases reduction routes, where primary amines are alkylated and then reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using NaBH4 or LiAlH4 can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the aromatic rings, using reagents like halogens or nitro compounds under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
5-(4-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 5-(4-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of enzymes like monoamine oxidase (MAO) by binding to their active sites, thereby affecting neurotransmitter levels in the brain . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include 5-(4-METHOXYPHENYL)-1H-INDOLE and 5-(4-METHOXYPHENYL)-1H-IMIDAZOLE, which also exhibit substrate-selective inhibition of enzymes like ALOX15 . Compared to these compounds, 5-(4-METHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a unique dihydropyrrolone core that may confer different biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H20N2O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-anilino-2-(4-methoxyphenyl)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O2/c1-27-20-14-12-17(13-15-20)22-16-21(24-18-8-4-2-5-9-18)23(26)25(22)19-10-6-3-7-11-19/h2-16,22,24H,1H3 |
InChI Key |
DLADOUFQVALWJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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